4-chloro-1-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole
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Overview
Description
4-chloro-1-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. This can be achieved through the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst . The azetidine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the pyrazole ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyrazoles and imidazopyridines.
Scientific Research Applications
4-chloro-1-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-1-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity through competitive or non-competitive inhibition. The compound’s heterocyclic structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazole derivatives: Known for their diverse pharmacological properties, including anti-inflammatory and analgesic effects.
Uniqueness
4-chloro-1-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for versatile applications in various scientific fields.
Properties
Molecular Formula |
C14H15ClN6 |
---|---|
Molecular Weight |
302.76 g/mol |
IUPAC Name |
2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C14H15ClN6/c1-19-13-12(3-2-4-16-13)18-14(19)20-6-10(7-20)8-21-9-11(15)5-17-21/h2-5,9-10H,6-8H2,1H3 |
InChI Key |
XETJRXKFLHCXEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CC(C3)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
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